molecular formula C17H28N2O5S B2380066 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1396877-28-3

4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B2380066
CAS RN: 1396877-28-3
M. Wt: 372.48
InChI Key: LEXZJPYWZZTXCH-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a wide range of medicinal properties including antibacterial, diuretic, and anticonvulsant effects .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several functional groups including the piperidine ring, the dimethoxybenzyl group, and the sulfonamide group. These groups would likely confer specific physical and chemical properties to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in water .

Scientific Research Applications

Photodynamic Therapy Applications

Sulfonamide derivatives, particularly those incorporating phthalocyanine structures, have been investigated for their potent applications in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield of such compounds makes them excellent photosensitizers, capable of generating reactive oxygen species to kill cancer cells upon light activation. This property is crucial for the effectiveness of PDT, a treatment modality that relies on light-sensitive compounds to induce cell death in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antibacterial Activities

Sulfonamide derivatives have been synthesized and tested for their antimicrobial and antibacterial activities. These compounds have shown moderate to significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, and good antifungal activity against different fungal strains (Chohan & Shad, 2011). Such studies highlight the potential of sulfonamide derivatives in developing new antimicrobial agents to combat resistant pathogens.

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been explored for their inhibitory effects on various enzymes, showcasing their potential as therapeutic agents. For instance, certain sulfonamides have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes. Inhibition of this enzyme has applications in treating conditions like glaucoma, epilepsy, and mountain sickness. Additionally, these compounds have been investigated for their acetylcholinesterase inhibitory activity, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's (Abbasi et al., 2018).

Drug Development and Material Science

The sulfonamide group is a key functional moiety in drug design, appearing in a variety of marketed drugs across different therapeutic categories. Its incorporation into drug molecules can enhance pharmacological activity and modify drug properties, such as solubility and stability. Sulfonamides have been part of the development of antimicrobials, antidiabetics, anticancer agents, and diuretics, demonstrating the group's versatility and importance in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

4-[(3,5-dimethoxyphenyl)methoxymethyl]-N,N-dimethylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O5S/c1-18(2)25(20,21)19-7-5-14(6-8-19)12-24-13-15-9-16(22-3)11-17(10-15)23-4/h9-11,14H,5-8,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXZJPYWZZTXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)COCC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide

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